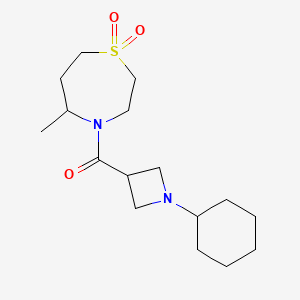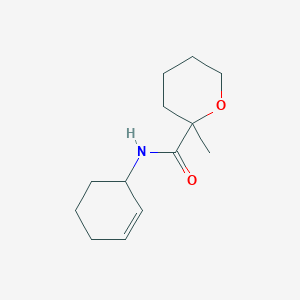
(1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and thiazepane intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclohexylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone: shares structural similarities with other azetidine and thiazepane derivatives.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups.
Thiazepane derivatives: Compounds containing the thiazepane ring.
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1-cyclohexylazetidin-3-yl)-(5-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-13-7-9-22(20,21)10-8-18(13)16(19)14-11-17(12-14)15-5-3-2-4-6-15/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCBVVMLVHHGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)(=O)CCN1C(=O)C2CN(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6799549.png)
![(1,1-Dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)-[3-(triazol-1-yl)thiophen-2-yl]methanone](/img/structure/B6799551.png)
![(1-Cyclopropyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)-[3-(triazol-1-yl)thiophen-2-yl]methanone](/img/structure/B6799573.png)
![(1S,2R,4R)-N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799576.png)
![(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799579.png)
![N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6799580.png)
![(1-Cyclohexylazetidin-3-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B6799608.png)
![5-[[[(1R,3S)-1,2,2,3-tetramethylcyclopentanecarbonyl]amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6799616.png)
![N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6799619.png)
![N-(cyclopropylmethyl)-2-(2-methylimidazol-1-yl)-N-[(4-methylmorpholin-2-yl)methyl]acetamide](/img/structure/B6799633.png)
![(1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799640.png)
![(7-Methoxy-2-methylquinolin-3-yl)-[3-(2-methyl-1,2,4-triazol-3-yl)morpholin-4-yl]methanone](/img/structure/B6799645.png)
![1-[(4-Morpholin-4-yloxan-4-yl)methyl]-3-(8-tricyclo[5.2.1.02,6]decanyl)urea](/img/structure/B6799649.png)
